PF 9366-Bio-X

説明

PF 9366-Bio-X, also known as PF-9366, is an allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the extrahepatic isoform . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .

Synthesis Analysis

PF-9366 is identified as a Mat2A inhibitor that binds an allosteric site on Mat2A, which overlaps with the binding site for the Mat2A regulator, Mat2B . This binding results in increased substrate affinity and decreased enzyme turnover .Molecular Structure Analysis

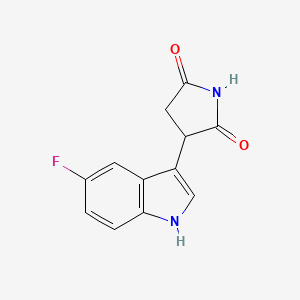

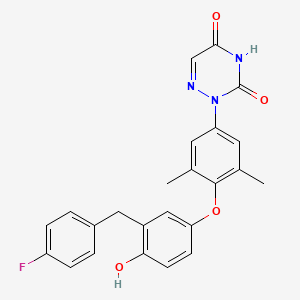

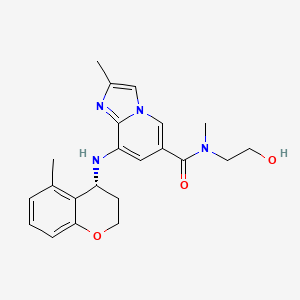

The molecular formula of PF 9366-Bio-X is C20H19ClN4 . The InChI representation isInChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 . The Canonical SMILES representation is CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 . Chemical Reactions Analysis

PF-9366 inhibits cellular SAM production in a Mat2B-competitive manner . It has been found to inhibit cellular S-Adenosyl-L-methionine (SAM) production with an IC50 of 1.2 μM in H520 lung carcinoma cells .Physical And Chemical Properties Analysis

PF 9366-Bio-X has a molecular weight of 350.8 g/mol . It has a XLogP3-AA of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 33.4 Ų . The heavy atom count is 25 .科学的研究の応用

Inhibition of Methionine Adenosyltransferase 2A (MAT2A)

PF-9366 is an inhibitor of methionine adenosyltransferase 2A (MAT2A), which is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in human cells . It has been found to inhibit SAM production in an enzyme assay with an IC50 of 420 nM .

Selectivity Over Other Proteins

PF-9366 has been shown to be selective for MAT2A over a panel of neurotransmitter transporters, phosphodiesterases, ion channels, and G protein-coupled receptors, as well as a panel of 39 kinases at 10 µM . This suggests that it could be used in research to specifically target MAT2A without affecting these other proteins.

Application in Cancer Research

In cancer research, PF-9366 has been used to study its effects on MAT2A in cancer cells. For example, it has been found to inhibit SAM production in H520 lung carcinoma cells and Huh7 hepatocellular carcinoma cells .

Role in Leukemogenesis

Research has uncovered MAT2A as a key regulator in mixed-lineage leukemia (MLL) leukemogenesis. PF-9366 has been used to study this role, and its inhibition led to significant anti-leukemic effects . Therefore, it could potentially be used to improve the treatment of poor prognosis MLL-rearranged leukemia .

Combination with Other Therapies

The combinational treatment of PF-9366 with chemotherapy or targeted therapies against the SAM-dependent methyltransferases, disruptor of telomeric silencing 1 like (DOT1L) and protein arginine methyltransferase 5 (PRMT5), revealed even more pronounced effects . This suggests that PF-9366 could be used in combination with other therapies to enhance their effectiveness.

Pharmacological Studies

PF-9366 has been used in pharmacological studies to understand the role of MAT2A and the effects of its inhibition. For example, it has been used to study the alteration of proliferation, viability, differentiation, apoptosis, cell cycling, and histone methylation in MLL-rearranged cell lines .

作用機序

Target of Action

PF-9366, also known as PF 9366-Bio-X, 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethan-1-amine, PF9366, PF 9366, or PF 9366 - Bio-X, is an allosteric inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A is the extrahepatic isoform of the enzyme and is often deregulated in various types of cancer .

Mode of Action

PF-9366 binds to an allosteric site on MAT2A, which overlaps with the binding site for the MAT2A regulator, Mat2B . This binding alters the MAT2A active site, resulting in increased substrate affinity and decreased enzyme turnover .

Biochemical Pathways

MAT2A is involved in the synthesis of S-Adenosyl-L-methionine (SAM), a universal methyl donor in human cells . By inhibiting MAT2A, PF-9366 reduces the cellular production of SAM . This affects various biochemical pathways, including those involving PRMT5-dependent mRNA splicing and DNA damage .

Result of Action

The inhibition of MAT2A by PF-9366 leads to a reduction in the proliferation of cancer cells . It has been observed to inhibit cellular SAM production with an IC50 of 1.2 μM in H520 lung carcinoma cells .

Action Environment

The efficacy and stability of PF-9366 can be influenced by various environmental factors. For instance, the compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it’s important to store PF-9366 under appropriate conditions to maintain its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLASWLQCMKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PF 9366-Bio-X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

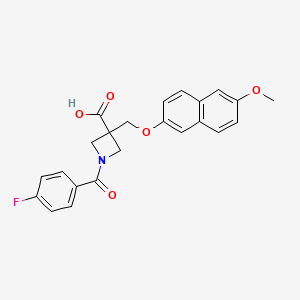

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)